molecular formula C50H57ClN8O7S3 B591238 BM-1074 CAS No. 1391108-10-3

BM-1074

Cat. No.: B591238
CAS No.: 1391108-10-3
M. Wt: 1013.685
InChI Key: GISBATIMZJHKJK-RRHRGVEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BM-1074 is a potent and specific Bcl-2/Bcl-xL inhibitor with Ki values of < 1 nM and IC50 values of 1.8 nM and 6.9 nM for Bcl-2 and Bcl-xL, respectively . It induces apoptosis and exhibits antiproliferative activity against four small-cell lung cancer cell lines (H146, H1963, H187, and H1417) with IC50 values of 1-2 nM .


Molecular Structure Analysis

The molecular formula of this compound is C50H57ClN8O7S3 . The exact mass is 1,012.32 and the molecular weight is 1,013.680 .


Chemical Reactions Analysis

Information concerning the chemical reactions of this compound, particularly in solution, has rarely been reported .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 1,013.680 . The elemental analysis shows that it contains C, 59.24; H, 5.67; Cl, 3.50; N, 11.05; O, 11.05; S, 9.49 .

Safety and Hazards

BM-1074 is for research use only . It’s important to handle it according to safety guidelines. Unfortunately, specific hazards arising from this compound are not available .

Properties

IUPAC Name

5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H57ClN8O7S3/c1-34(2)58-35(3)47(50(60)54-68(6,63)64)48(49(58)36-15-17-38(51)18-16-36)37-11-10-12-42(31-37)57-29-27-56(28-30-57)41-21-19-39(20-22-41)53-69(65,66)44-23-24-45(46(32-44)59(61)62)52-40(25-26-55(4)5)33-67-43-13-8-7-9-14-43/h7-24,31-32,34,40,52-53H,25-30,33H2,1-6H3,(H,54,60)/t40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISBATIMZJHKJK-RRHRGVEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN(C)C)CSC7=CC=CC=C7)[N+](=O)[O-])C(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN(C)C)CSC7=CC=CC=C7)[N+](=O)[O-])C(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H57ClN8O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1013.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes BM-1074 a more promising Bcl-2/Bcl-xL inhibitor compared to its predecessor (compound 4)?

A: While the earlier compound 4 demonstrated tumor growth inhibition, it fell short of achieving complete tumor regression. This compound (also referred to as compound 32 in the research) represents a significant advancement. It exhibits remarkably potent binding affinity to Bcl-2 and Bcl-xL proteins, with K(i) values below 1 nM []. This translates to exceptional efficacy in inhibiting cancer cell growth, with IC50 values in the range of 1-2 nM across four different small-cell lung cancer cell lines known to be sensitive to Bcl-2/Bcl-xL inhibitors []. Notably, this compound achieves rapid and complete tumor regression in vivo, showcasing its superior efficacy [].

Q2: Could you elaborate on the mechanism of action of this compound in inhibiting tumor growth?

A: this compound specifically targets Bcl-2 and Bcl-xL, which are proteins known to play a crucial role in apoptosis regulation. By binding to these proteins with high affinity, this compound disrupts their function, ultimately promoting programmed cell death (apoptosis) in cancer cells [].

Q3: Is there any information available on the in vivo efficacy and safety profile of this compound?

A: The research indicates that this compound demonstrates remarkable efficacy in vivo. It effectively achieves complete and durable tumor regression at a dosage regimen well-tolerated in preclinical models [].

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